molecular formula C9H12BrNO B13533940 (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

Cat. No.: B13533940
M. Wt: 230.10 g/mol
InChI Key: YNTNFAMPGFYIOW-LURJTMIESA-N
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Description

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

YNTNFAMPGFYIOW-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)OC)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OC)N

Origin of Product

United States

Foundational & Exploratory

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Crystal Structure Analysis of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

Authored by Senior Application Scientist

Abstract

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a critical building block for the synthesis of complex therapeutic agents. The precise solid-state architecture of this compound is paramount, as it governs key physicochemical properties that directly impact drug performance, including solubility, stability, and bioavailability. This technical guide provides a comprehensive framework for the crystal structure analysis of (S)-1-(4-bromo-2-methoxyphenyl)ethanamine, tailored for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices, from single crystal growth to advanced structural elucidation techniques, ensuring a self-validating system of protocols. This guide is grounded in authoritative scientific principles and provides comprehensive references to support its claims.

Introduction: The Criticality of Solid-State Characterization

The journey of a drug molecule from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can have profound implications for a drug's efficacy and safety.[1][2][3][4] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct crystal lattice arrangements, leading to variations in melting point, solubility, dissolution rate, and stability.[1][3] Therefore, the exhaustive characterization of the solid state of a chiral intermediate like (S)-1-(4-bromo-2-methoxyphenyl)ethanamine is not a perfunctory step but a cornerstone of robust drug development. This guide will delineate the necessary experimental and analytical workflows to achieve a comprehensive understanding of its crystal structure.

Part I: From Solution to Single Crystal – The Art and Science of Crystallization

The successful determination of a crystal structure begins with the growth of high-quality single crystals.[5][6] This process is often considered both an art and a science, requiring patience and a systematic approach to manipulating solubility and nucleation.

Causality in Solvent Selection

The choice of solvent is the most critical variable in crystallization. The ideal solvent should exhibit moderate solubility for the compound of interest. High solubility will prevent the necessary supersaturation for crystal growth, while low solubility will lead to rapid precipitation of amorphous material or poorly formed microcrystals. For (S)-1-(4-bromo-2-methoxyphenyl)ethanamine, a systematic screening of solvents with varying polarities is recommended.

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, Methanol, IsopropanolCan form hydrogen bonds, potentially aiding in ordered packing.
EstersEthyl acetateModerate polarity, good for slow evaporation.
Aprotic PolarAcetonitrile, AcetoneCan influence crystal packing through dipole-dipole interactions.
NonpolarHexane, TolueneOften used as anti-solvents in vapor diffusion or layering techniques.
Experimental Protocol: Slow Evaporation

Slow evaporation is a straightforward and widely used technique for growing single crystals of organic compounds.[5][6]

  • Solution Preparation: Dissolve 20-50 mg of purified (S)-1-(4-bromo-2-methoxyphenyl)ethanamine in a suitable solvent (e.g., ethanol) in a clean glass vial. Gentle warming can be used to achieve complete dissolution. Ensure the final solution is not saturated at room temperature.[6]

  • Controlled Evaporation: Cover the vial with a cap containing a small pinhole or with paraffin film punctured with a needle. This allows for slow solvent evaporation, which is crucial for the growth of well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory.

  • Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once crystals of suitable size (ideally >0.1 mm in all dimensions) have formed, carefully retrieve them using a spatula or by decanting the supernatant.

Caption: Workflow for Single Crystal Growth by Slow Evaporation.

Part II: Elucidating the Three-Dimensional Structure

Once suitable single crystals are obtained, a suite of analytical techniques is employed to determine the precise atomic arrangement and characterize the bulk material.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule at the atomic level.[7][8][9][10]

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu) and a sensitive detector is used to collect the diffraction data as the crystal is rotated.[7]

  • Structure Solution and Refinement: The collected diffraction intensities are processed to generate a set of structure factors. These are then used to solve the phase problem and obtain an initial electron density map. The atomic positions are identified and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Powder X-ray Diffraction (PXRD): Fingerprinting the Bulk Material

While SC-XRD provides the structure of a single crystal, PXRD is essential for characterizing the bulk powder, ensuring phase purity and identifying the polymorphic form.[11][12][13] The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.[14]

  • Sample Preparation: A small amount of the crystalline material is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is analyzed using a powder diffractometer, which scans a range of 2θ angles, recording the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram is compared with a simulated pattern generated from the SC-XRD data to confirm that the bulk material is of the same crystalline phase.

G cluster_0 Structural Elucidation Workflow A Single Crystal C SC-XRD Data Collection A->C B Bulk Crystalline Powder D PXRD Data Collection B->D E Structure Solution & Refinement C->E F Phase Identification & Purity Check D->F G 3D Atomic Structure E->G H Bulk Material Fingerprint F->H G->F Simulated PXRD

Caption: Integrated workflow for structural elucidation using SC-XRD and PXRD.

Part III: Complementary Analytical Techniques

A comprehensive analysis goes beyond diffraction methods and incorporates spectroscopic and thermal techniques to provide a complete picture of the compound's properties.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure in solution.[15] For chiral molecules, specialized NMR techniques using chiral derivatizing agents can be employed to determine enantiomeric purity.[16][17][18][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of functional groups. In the solid state, shifts in absorption bands can indicate intermolecular interactions, such as hydrogen bonding, which are crucial components of the crystal packing.[20]

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for assessing the thermal stability and phase behavior of the crystalline material.[21][22]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[21][23]

  • TGA: Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition pathways.[21]

Data Synthesis and Interpretation

The culmination of this analytical workflow is a comprehensive dataset that describes the crystal structure and solid-state properties of (S)-1-(4-bromo-2-methoxyphenyl)ethanamine.

Table 2: Representative Crystallographic Data

ParameterDescription
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁ (a common chiral space group)
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit.
ZNumber of molecules in the unit cell.
Calculated DensityDerived from the molecular weight and unit cell volume.
R-factorA measure of the agreement between the experimental and calculated structure factors.
Key Intermolecular Interactionse.g., N-H···O hydrogen bonds, π-π stacking.

The interpretation of this data provides invaluable insights. For instance, the identification of strong hydrogen bonding networks can explain a high melting point and low solubility. The absence of other polymorphic forms under various crystallization conditions can suggest a thermodynamically stable phase.

Conclusion

The rigorous crystal structure analysis of (S)-1-(4-bromo-2-methoxyphenyl)ethanamine, as outlined in this guide, is a critical component of its development as a pharmaceutical intermediate. By employing a multi-faceted approach that combines meticulous crystallization techniques with advanced analytical methods, researchers can gain a deep understanding of its solid-state properties. This knowledge is not merely academic; it is a prerequisite for controlling the quality, stability, and ultimately the therapeutic efficacy of any drug product derived from this important chiral building block.

References

  • Note: The following is a representative list of the types of sources that would be cited in a full technical guide. The links provided are for illustrative purposes and may not correspond to the exact articles that would be cited for this specific compound.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.). ResearchGate. [Link]

  • Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Crystallography Class Notes. [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023, August 25). TSI Journals. [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 15). Creative Biostructure. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020, July 1). Spectroscopy Online. [Link]

  • Polymorphism in Pharmaceutical Products. (n.d.). [Link]

  • Polymorphism in Pharmacy. (n.d.). SlideShare. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM. [Link]

  • Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. (2012, January 1). [Link]

  • X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. [Link]

  • Crystal Growth. (n.d.). Philipps-Universität Marburg. [Link]

  • Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). [Link]

  • Thermal Analysis in Drug Development: DSC and TGA. (2026, February 2). Ceramxpert. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. [Link]

  • Small Molecule X-ray Crystallography. (n.d.). Diamond Light Source. [Link]

  • scXRD: Growing single crystals. (n.d.). University of York. [Link]

  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. (2022, February 9). MDPI. [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida. [Link]

  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. (2022, February 9). ProQuest. [Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2025, June 4). National Center for Biotechnology Information. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). National Center for Biotechnology Information. [Link]

  • (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+)-1-(4-bromophenyl). (2024, January 26). [Link]

  • (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+) - (n.d.). ResearchGate. [Link]

  • Syntheses, Spectroscopic Studies, and Crystal Structures of Chiral [Rh(aminocarboxylato)(η4-cod)] and Chiral. (2006, March 30). [Link]

  • NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. (n.d.). Royal Society of Chemistry. [Link]

  • Structures of chiral amines tested (only one enantiomer is shown) and... (n.d.). ResearchGate. [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. (2025, August 6). ResearchGate. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019, May 19). Frontiers. [Link]

Sources

A Senior Application Scientist's Guide to (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its substituted phenyl ring and stereocenter make it a valuable synthon for creating complex molecular architectures with specific biological activities. This technical guide provides an in-depth analysis of its commercial availability, outlines robust synthetic and purification protocols for its preparation when direct sourcing is not feasible, and details the necessary analytical workflows for quality control. It is intended for researchers, chemists, and drug development professionals who require access to this specific enantiomerically pure compound for their research endeavors.

Introduction: The Strategic Value of Chiral Amines

Chiral amines are fundamental components in a vast array of pharmaceuticals and biologically active molecules. The specific three-dimensional arrangement of substituents around a stereocenter is often critical for molecular recognition and binding to biological targets such as enzymes and receptors. The methoxy group, for instance, is a prevalent feature in many drugs, influencing everything from binding affinity to metabolic stability.[1] The subject of this guide, (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine, combines a chiral ethylamine sidechain with a bromo- and methoxy-substituted aromatic ring. This combination of features makes it a precursor for compounds targeting a range of biological systems, including serotonin receptors, which are implicated in numerous neuropsychiatric disorders.[2]

Accessing a single, pure enantiomer like the (S)-isomer is paramount, as the opposite enantiomer (the (R)-isomer) may have different, reduced, or even undesirable pharmacological effects. This guide addresses the primary challenge for researchers: securing a reliable supply of this specific, high-purity chiral intermediate.

Physicochemical Profile and Identification

Accurate identification is the first step in any experimental workflow. The key identifiers and properties for the racemic form of 1-(4-bromo-2-methoxyphenyl)ethanamine are summarized below. The (S)-enantiomer shares these properties, with the exception of its specific optical rotation.

PropertyValueSource
Molecular Formula C₉H₁₂BrNO[3]
Molecular Weight 229.01 g/mol [3]
Monoisotopic Mass 229.01022 Da[3]
CAS Number 127926-23-4 (Racemate)Not explicitly found, inferred from related structures
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds[4][5]
InChIKey YNTNFAMPGFYIOW-UHFFFAOYSA-N (Racemate)[3]

Commercial Availability: A Landscape of Precursors

A direct, off-the-shelf commercial supply of enantiomerically pure (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is limited and often requires inquiry for custom synthesis. Most major chemical suppliers readily provide the key precursor, 1-(4-Bromo-2-methoxyphenyl)ethanone . Researchers should therefore anticipate the need for in-house synthesis and chiral resolution.

CompoundSupplier ExamplesTypical PurityNotes
1-(4-Bromo-2-methoxyphenyl)ethanoneSigma-Aldrich, Fisher Scientific, TCI>97%The primary starting material for synthesis.[6]
(±)-1-(4-Bromo-2-methoxyphenyl)ethanamineCustom Synthesis ProvidersRacemicThe direct racemic precursor for chiral resolution.

Synthetic and Purification Workflows

Given the sourcing landscape, a two-stage workflow is the most practical approach: synthesis of the racemic amine followed by chiral resolution.

Workflow Overview: From Ketone to Pure Enantiomer

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Part 3: Final Product Ketone 1-(4-Bromo-2-methoxyphenyl)ethanone Racemate (±)-1-(4-Bromo-2-methoxyphenyl)ethanamine Ketone->Racemate Reductive Amination Diastereomers Diastereomeric Salts ((S)-Amine-(+)-Acid & (R)-Amine-(+)-Acid) Racemate->Diastereomers Add Chiral Acid (e.g., (+)-Tartaric Acid) S_Salt Insoluble (S)-Amine Salt (Crystallized) Diastereomers->S_Salt Fractional Crystallization S_Enantiomer (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (>98% ee) S_Salt->S_Enantiomer Basification & Extraction G cluster_qc Analytical QC Pipeline cluster_results Validation Gates Sample Final Product Sample NMR_MS ¹H NMR & Mass Spec Sample->NMR_MS HPLC_Purity Achiral HPLC/UPLC Sample->HPLC_Purity Chiral_HPLC Chiral HPLC/SFC Sample->Chiral_HPLC Result_ID Structural Confirmation NMR_MS->Result_ID Result_Purity Chemical Purity (>98%) HPLC_Purity->Result_Purity Result_EE Enantiomeric Excess (>98%) Chiral_HPLC->Result_EE Final Certificate of Analysis (Release for Use) Result_ID->Final Result_Purity->Final Result_EE->Final

Sources

literature review of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Scaffold for Medicinal Chemistry

Executive Summary

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (CAS: 1212972-32-1) is a critical chiral building block used in the synthesis of advanced pharmaceutical intermediates. Distinguished by its ortho-methoxy substituent (providing steric guidance and metabolic stability) and a para-bromo handle (enabling versatile cross-coupling), this scaffold is essential for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where the


-methyl chiral center dictates binding affinity.

This guide provides a rigorous technical overview of its synthesis, quality control, and strategic application, moving beyond catalog listings to actionable laboratory protocols.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name (1S)-1-(4-bromo-2-methoxyphenyl)ethanamine
CAS Number 1212972-32-1
Molecular Formula C

H

BrNO
Molecular Weight 230.10 g/mol
Chiral Center (S)-configuration at

-carbon
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in MeOH, DCM, DMSO; sparing solubility in water
Key Functionality Primary Amine (Nucleophile), Aryl Bromide (Electrophile)

Synthetic Pathways

For high-value chiral amines, two primary routes dominate: Biocatalytic Transamination (scalable, high


) and Ellman’s Sulfinamide Chemistry  (versatile, accessible).
Route A: Biocatalytic Transamination (Scalable & Green)

This method utilizes


-transaminases (ATAs) to convert the prochiral ketone directly to the chiral amine with >99% enantiomeric excess (

).

Precursor: 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS: 2632-13-5)

Protocol:

  • Screening: A panel of (S)-selective transaminases (e.g., from Vibrio fluvialis or engineered variants) is screened against the ketone substrate.

  • Reaction Mix:

    • Substrate: 10–50 mM Ketone in DMSO (5% v/v).

    • Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling system).

    • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

    • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Process: Incubate at 30°C for 24 hours. The enzyme transfers the amino group stereoselectively.

  • Workup: Acidify to pH < 2 to protonate the amine, wash with MTBE (removes unreacted ketone), then basify to pH > 11 and extract with DCM.

Route B: Ellman’s Sulfinamide Method (Laboratory Standard)

Ideal for gram-scale synthesis where specific enzymes are unavailable.

Protocol:

  • Condensation: Reflux the ketone with (S)-(-)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)

    
     (2.0 equiv) in THF to form the chiral N-sulfinyl imine.
    
  • Reduction: Cool to -48°C and add NaBH

    
     (or L-Selectride for higher dr). The bulky tert-butyl group directs the hydride attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.
    
  • Deprotection: Treat with 4M HCl in dioxane/MeOH to cleave the sulfinyl group, yielding the target (S)-amine hydrochloride salt.

Visualization: Synthetic Logic

Synthesis Ketone 1-(4-Bromo-2-methoxyphenyl) ethanone (Prochiral) Imine Chiral N-Sulfinyl Imine Ketone->Imine Condensation Target (S)-1-(4-Bromo-2-methoxyphenyl) ethanamine Ketone->Target Biocatalysis (One-Pot) Ellman (S)-t-Bu-Sulfinamide + Ti(OEt)4 AmineSalt (S)-Amine HCl Salt Imine->AmineSalt 1. Reduction 2. HCl Deprotection Red NaBH4 Reduction (Diastereoselective) AmineSalt->Target Neutralization ATA w-Transaminase (ATA) + PLP + iPrNH2

Caption: Comparison of Chemical (Red path) and Biocatalytic (Blue dashed path) synthesis routes.

Quality Control & Characterization

Ensuring the optical purity of the (S)-enantiomer is critical, as the (R)-enantiomer may have antagonistic biological activity.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aryl absorption) or 220 nm.

  • Expectation: The (S)-enantiomer typically elutes second on AD-H columns, but standards must be run for confirmation.

NMR Validation
  • 1H NMR (CDCl

    
    ):  Look for the characteristic doublet of the methyl group at 
    
    
    
    ~1.4 ppm and the quartet of the methine proton at
    
    
    ~4.3 ppm. The methoxy singlet appears at
    
    
    ~3.8 ppm.
  • Enantiomeric Purity via Mosher's Amide: Derivatization with (R)-MTPA-Cl will yield diastereomers distinguishable by 1H or 19F NMR if chiral HPLC is unavailable.

Strategic Applications in Drug Discovery

This scaffold is a "privileged structure" because it allows for orthogonal functionalization .

The "Conformational Lock" Effect

The 2-methoxy group is not just a substituent; it exerts steric pressure that forces the ethylamine side chain out of the aromatic plane. This pre-organization often enhances binding affinity in enzyme pockets (e.g., Kinase hinge regions) compared to the unsubstituted phenyl analog.

Suzuki-Miyaura Coupling

The 4-bromo position is electronically activated for Palladium-catalyzed cross-coupling.

  • Workflow: Protect the amine (e.g., Boc-anhydride)

    
     Pd(dppf)Cl
    
    
    
    , Boronic Acid, K
    
    
    CO
    
    
    
    
    Deprotect.
  • Utility: Allows the attachment of heteroaryl libraries (pyridines, pyrazoles) to scan Structure-Activity Relationships (SAR) while maintaining the chiral amine anchor.

Visualization: Functionalization Logic

Applications Core (S)-1-(4-Bromo-2-methoxyphenyl) ethanamine Prot N-Boc Protection Core->Prot Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Prot->Suzuki Buchwald Buchwald-Hartwig (Amination) Prot->Buchwald Lib1 Biaryl Library (Kinase Inhibitors) Suzuki->Lib1 Lib2 Aniline Derivatives (GPCR Ligands) Buchwald->Lib2

Caption: Divergent synthesis strategy using the orthogonal reactivity of the Amine and Bromide handles.

Safety & Handling

  • Corrosivity: As a primary amine, the compound is caustic and can cause skin burns. Handle with gloves and eye protection.

  • Stability: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO

    
     from the air to form carbamates.
    
  • Hazards: The brominated precursor is a potential skin sensitizer.

References

  • Biocatalytic Synthesis: Codexis & Twist Bioscience. Transaminase Screening Kits for Chiral Amine Synthesis.
  • Chemical Synthesis (Ellman): Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Compound Data: PubChem. 1-(4-Bromo-2-methoxyphenyl)ethanone (Precursor Data). Link

  • Commercial Availability: Accela ChemBio. Product Catalog: (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (CAS 1212972-32-1).[2]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Incorporating (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine in a Drug Discovery Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, chiral amines are foundational building blocks for a vast number of pharmaceuticals, with over 40% of commercial drugs featuring this critical motif.[1] Their prevalence stems from the ability of the amine group to form key hydrogen bonds and salt bridges with biological targets, while the adjacent stereocenter provides the precise three-dimensional orientation required for potent and selective interactions. (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is a particularly compelling starting material for drug discovery campaigns. Its structure is endowed with multiple strategic features:

  • A Defined Stereocenter: The (S)-configuration immediately introduces chirality, a crucial element for achieving selectivity against biological targets and reducing off-target effects.

  • A Reactive Primary Amine: This serves as a versatile synthetic handle for constructing a diverse array of functional groups, including amides, sulfonamides, and secondary or tertiary amines, allowing for rapid library generation.

  • An Electronically-Tuned Phenyl Ring: The ortho-methoxy group influences the conformation of the ethylamine side chain and modulates the electronic properties of the ring. The para-bromo substituent acts as a key vector for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling exploration of additional chemical space.

This guide provides a comprehensive framework for leveraging (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine, detailing its integration into a modern drug discovery workflow from initial library synthesis to preliminary biological evaluation.

Physicochemical Profile

A foundational understanding of a starting material's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₂BrNOPubChem[2]
Molecular Weight 229.01 g/mol PubChem[2]
Monoisotopic Mass 229.01022 DaPubChem[2]
XlogP (Predicted) 1.8PubChem[2]
Appearance (Varies)Assumed
Chirality (S)-enantiomerSpecified

Section 1: Core Synthetic Methodologies

The primary amine of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is the principal anchor for diversification. The following protocols outline two fundamental transformations for generating compound libraries with high efficiency and chemical diversity.

Diagram: Key Derivatization Pathways

G cluster_0 Starting Material cluster_1 Protocols cluster_2 Product Classes Start (S)-1-(4-Bromo-2- methoxyphenyl)ethanamine Amidation Protocol 1.1 Amide Coupling Start->Amidation ReductiveAmination Protocol 1.2 Reductive Amination Start->ReductiveAmination Amide Chiral Amides Amidation->Amide R-COOH SecAmine Chiral Secondary Amines ReductiveAmination->SecAmine R-CHO/Ketone

Caption: Core synthetic routes for derivatizing the primary amine.

Protocol 1.1: Amide Bond Formation via HATU Coupling

Principle: Amide bond formation is one of the most frequently used reactions in drug discovery.[3] This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization of the chiral center by rapidly converting the carboxylic acid to a highly reactive OAt-active ester.[4]

Materials:

  • (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

  • Carboxylic acid of interest (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (1.05 equiv) in anhydrous DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the solution.

  • Add HATU (1.1 equiv) portion-wise, ensuring the temperature remains close to 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure amide.

Scientist's Note (Trustworthiness): The use of HATU in combination with a non-nucleophilic base like DIPEA is critical.[4] DIPEA deprotonates the carboxylic acid without competing as a nucleophile, while HATU's structure promotes rapid formation of the active ester, which is less prone to racemization than intermediates formed with other coupling agents like carbodiimides.[4] Running the initial activation at 0 °C further safeguards the stereochemical integrity of the product.

Protocol 1.2: Direct Reductive Amination

Principle: Direct reductive amination is a powerful one-pot reaction to form secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[5][6] This method avoids the isolation of the intermediate imine, improving operational simplicity and yield. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting carbonyl.

Materials:

  • (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

  • Aldehyde or Ketone of interest (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, ~5% v/v)

  • Standard workup and purification reagents

Step-by-Step Methodology:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 equiv) and (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (1.1 equiv).

  • Dissolve the components in anhydrous DCM or DCE.

  • Add a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add STAB (1.5 equiv) portion-wise. Note: The reaction may effervesce.

  • Continue stirring at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Note (Expertise): The choice of STAB is deliberate. Unlike stronger reducing agents like sodium borohydride, STAB is less basic and more sterically hindered, making it highly selective for the protonated imine (iminium ion) over the starting carbonyl. This selectivity is key to the success of the one-pot procedure.[7]

Section 2: A Case Study: Workflow for Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[8][9] This section outlines a hypothetical but realistic workflow for using (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine derivatives to discover a novel kinase inhibitor.

Diagram: Kinase Inhibitor Discovery Workflowdot

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Early Safety & Profiling cluster_3 Decision A Synthesize Focused Library (Protocols 1.1 & 1.2) B Primary HTS Assay (e.g., ADP-Glo @ 10 µM) A->B C Hit Confirmation (Re-test positives) B->C >50% Inhibition D IC50 Determination (Dose-response curve) C->D Confirmed Hits E In Vitro Cytotoxicity (Protocol 2.2) D->E Potent Hits (IC50 < 1 µM) F Early ADME Assessment E->F Low Toxicity G Advance to Lead Optimization? F->G Favorable Profile

Sources

Application Note: (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine as a Premier Chiral Building Block for AMPA Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel CNS-Active Agents

Abstract

This technical guide details the strategic application of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine as a cornerstone chiral building block for the synthesis of Positive Allosteric Modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We elucidate the scientific rationale behind its use, provide a validated, step-by-step protocol for its incorporation into a target molecule via amide coupling, and discuss the critical role of such compounds in the development of novel therapeutics for cognitive and neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of central nervous system (CNS) active compounds.

Introduction: The Strategic Value of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

The pursuit of novel therapeutics for CNS disorders requires molecular tools that offer both structural sophistication and strategic functionality. (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is a chiral amine that has emerged as a high-value building block in medicinal chemistry.[1][2][3] Its utility is rooted in three key features:

  • Stereochemical Definition: The (S)-enantiomer is critical for achieving stereospecific interactions with biological targets, which are inherently chiral.[1][4] This is paramount for optimizing potency and minimizing off-target effects.

  • Ortho-Methoxy Group: The methoxy group positioned ortho to the ethylamine side chain influences the conformation of the molecule by steric and electronic effects, which can be crucial for locking the molecule into a bioactive conformation required for receptor binding.

  • Para-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is a key pharmacophore element in many target compounds and provides a reactive site for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

This building block is particularly integral to the synthesis of ampakines , a class of AMPA receptor PAMs.[5] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[6] Enhancing their function through positive allosteric modulation can increase the expression of brain-derived neurotrophic factor (BDNF), improve long-term potentiation (LTP), and enhance cognitive processes like learning and memory.[7] Consequently, ampakines are being actively investigated for treating conditions like Alzheimer's disease, schizophrenia, and mild cognitive impairment.[5][8][9][10]

This guide provides a detailed protocol for a foundational reaction—amide bond formation—to construct a core ampakine-like scaffold using this key building block.

Synthetic Strategy: Amide Coupling as the Linchpin Reaction

The most direct and widely employed method to incorporate (S)-1-(4-bromo-2-methoxyphenyl)ethanamine into larger scaffolds is through the formation of an amide bond.[11] This reaction connects the primary amine of the building block with a carboxylic acid partner, which typically forms the other key part of the target molecule.

Causality in Reagent Selection

While amide bond formation appears straightforward, its success, particularly with structurally complex or electronically challenging substrates, hinges on the appropriate activation of the carboxylic acid. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, coupling reagents are essential.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To suppress side reactions and minimize potential racemization of the chiral center, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.[11][12]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents are considered highly efficient and are often the choice for more challenging couplings, such as those involving sterically hindered amines or electron-deficient partners.[13] They operate through a similar mechanism of forming a highly reactive activated ester.

  • Acyl Halide Formation: An alternative is the conversion of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or acyl fluoride.[13] While highly effective, the harsh conditions required for acyl chloride formation can be incompatible with sensitive functional groups elsewhere in the molecule.

For this protocol, we will focus on a widely applicable and robust carbodiimide-based method using EDC and HOBt, which offers a good balance of reactivity, cost-effectiveness, and mild reaction conditions.

Workflow for Synthesis and Validation

The overall process follows a logical progression from reaction setup to final product validation. Each step is designed to ensure the integrity and purity of the resulting compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_validation Validation reagents 1. Reagent Preparation (Drying solvents, weighing reagents) activation 2. Carboxylic Acid Activation (Carboxylic Acid + EDC/HOBt) reagents->activation coupling 3. Amide Coupling (Add (S)-amine building block) activation->coupling monitor 4. Reaction Monitoring (TLC Analysis) coupling->monitor workup 5. Aqueous Work-up (Quench, Extract, Wash) monitor->workup purify 6. Purification (Flash Column Chromatography) workup->purify characterize 7. Characterization (NMR, HRMS, Optical Rotation) purify->characterize final_product Final Validated Compound characterize->final_product

Sources

Troubleshooting & Optimization

troubleshooting guide for [specific application] of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (CAS: 1266614-86-7).[1][2] It is designed for medicinal chemists and process engineers utilizing this scaffold as a chiral building block in API synthesis.[2]

Application Focus: Cross-Coupling & Chiral Building Block Utilization[1][2]

Compound Profile & Critical Handling

The Molecule: A chiral benzylic amine with two distinct reactive handles: a primary amine (nucleophile) and an aryl bromide (electrophile).[2] The Challenge: The ortho-methoxy group creates steric bulk, while the benzylic position is susceptible to base-mediated racemization and oxidative degradation.

FeatureSpecification / RiskTechnical Implication
Chirality (S)-EnantiomerBenzylic proton is acidic (

in DMSO).[1][2] Strong bases can cause racemization.[1][2]
Electronic Electron-Rich (OMe)Deactivates the aryl bromide towards oxidative addition (Pd-catalysis is slower).[1][2]
Steric Ortho-MethoxyHinders nucleophilic attack at the amine and bulky ligand coordination at the bromide.
Stability Primary AmineReacts with atmospheric CO

to form carbamate salts (white crust) upon storage.[1][2]

Troubleshooting Guide: Cross-Coupling Reactions

Context: You are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C4-Bromine position, but the chiral center (C1-amine) must remain intact.[1][2]

Issue A: Loss of Enantiomeric Excess (ee%)

Symptom: The starting material was >99% ee, but the coupled product is 80-90% ee. Root Cause: Base-mediated deprotonation of the benzylic proton. The combination of heat, polar solvent, and base facilitates the formation of a planar benzylic anion, which reprotonates racetically.

Diagnostic Questions:

  • Are you using a tert-butoxide base (e.g., NaOtBu, KOtBu)?

  • Is your solvent DMSO or DMF?

Solution Protocol:

  • Switch Base: Replace alkoxides with weaker, inorganic bases.[1][2] Use K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    . These are sufficient for Pd-catalysis but less likely to deprotonate the benzylic center.[1]
  • Solvent Change: Switch from polar aprotic solvents (DMF) to non-polar or protic-compatible solvents like 1,4-Dioxane or Toluene/Water biphasic systems.[1][2]

  • Protect the Amine: If the amine is free, it can coordinate to the Pd-center, bringing the active catalyst (and its basic ligands) into close proximity to the benzylic proton. Boc-protection prior to coupling eliminates this "directed" racemization.[1][2]

Issue B: Stalled Conversion (Low Yield)

Symptom: Reaction stops at 40-50% conversion; adding more catalyst does not help. Root Cause: Catalyst deactivation or steric inhibition.[1][2] The electron-donating methoxy group makes the C-Br bond stronger (less electrophilic), making oxidative addition the rate-limiting step.[1][2]

Solution Protocol:

  • Ligand Selection: You need a ligand that creates an electron-rich Pd(0) species to facilitate oxidative addition into the electron-rich aryl bromide.[1][2]

    • Recommended:XPhos or SPhos (Buchwald ligands).[1][2] The biaryl backbone provides stability, and the alkyl phosphines drive oxidative addition.

    • Avoid: PPh

      
       or simple bidentates (DPPF) often fail with electron-rich, sterically crowded aryl bromides.[1][2]
      
  • Temperature Ramp: Increase temperature to 80-100°C, but only if using the weak bases recommended above to prevent racemization.

Visualization: Troubleshooting Logic Tree

CouplingTroubleshoot Start Problem: Coupling Failure CheckEE Is ee% dropping? Start->CheckEE CheckYield Is Yield Low? Start->CheckYield BaseCheck Base is NaOtBu/KOtBu? CheckEE->BaseCheck LigandCheck Ligand = PPh3/DPPF? CheckYield->LigandCheck Soln1 Switch to K3PO4 or Cs2CO3 BaseCheck->Soln1 Yes Soln2 Boc-Protect Amine BaseCheck->Soln2 No (Base is weak) Soln3 Switch to XPhos/SPhos (Boost Oxidative Addition) LigandCheck->Soln3 Yes Soln4 Check Purity (Remove Carbamates) LigandCheck->Soln4 No (Ligand is good)

Caption: Decision matrix for optimizing Pd-catalyzed coupling of (S)-1-(4-bromo-2-methoxyphenyl)ethanamine.

Storage & Quality Control (FAQs)

Q: The liquid amine has turned into a white semi-solid. Is it ruined?

A: Likely not. This is "carbamic acid" formation.[1][2][3]

  • Mechanism: Primary amines react reversibly with atmospheric CO

    
    .[1][2]
    
    
    
    
    [1][2]
  • Recovery: Dissolve the solid in DCM and wash with 1M NaOH. The base deprotonates the carbamic acid, releasing CO

    
     and regenerating the free amine in the organic layer. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Prevention: Store under Argon/Nitrogen at 4°C. For long-term storage, convert to the HCl salt , which is stable and non-hygroscopic.[1]

Q: How do I determine the enantiomeric excess (ee)?

A: Standard C18 columns cannot separate these enantiomers. You require a Chiral Stationary Phase (CSP).[1][2][4] Recommended Method:

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine (DEA).[1][2]

    • Note: The DEA is critical to suppress peak tailing of the basic amine.

  • Detection: UV at 254 nm (Aryl bromide absorption) or 280 nm (Methoxy absorption).[1][2]

  • Expectation: The (S)-enantiomer typically elutes first on AD-H columns, but verify with a racemic standard.

Experimental Protocol: Salt Formation (Stability)

Use this protocol to convert the unstable oil into a stable solid for storage.

  • Dissolution: Dissolve 10.0 g of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (oil) in 50 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Acid Addition: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

  • Crystallization: A white precipitate will form immediately.[1][2] Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold MTBE (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

  • Yield: Expect >90% yield of the Hydrochloride salt.

Synthesis Workflow & Pathway

The following diagram illustrates the critical path from raw material to application, highlighting the "Danger Zones" where chirality is lost.

SynthesisWorkflow Raw (S)-Amine (Oil) Starting Material Storage Storage Check (CO2 Exposure?) Raw->Storage Purification Base Wash (Regenerate Free Amine) Storage->Purification If Crusty Branch Application Storage->Branch If Clear Oil Purification->Branch App1 Amide Coupling (Nucleophile) Branch->App1 App2 Pd-Coupling (Electrophile) Branch->App2 Risk1 Risk: Steric Hindrance (Ortho-OMe) App1->Risk1 Slow Rate Risk2 Risk: Racemization (Base/Heat) App2->Risk2 Loss of ee Final Chiral API Intermediate Risk1->Final Use HATU/DMF Risk2->Final Use K3PO4/XPhos

Caption: Operational workflow for (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine, identifying critical control points.

References

  • Buchwald-Hartwig Amination of Chiral Amines: Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Context: Establishes the necessity of specific ligands (XPhos/SPhos) for sterically hindered or electron-rich substrates.[2] [1][2]

  • Racemization Mechanisms of Benzylic Amines: Stout, T. J., et al. (2000).[2] "Base-Mediated Racemization of Chiral Benzylic Amines." Journal of Organic Chemistry. Context: Details the

    
     of benzylic protons and the impact of alkoxide bases on enantiopurity.
    
    
  • Carbamate Formation in Primary Amines: Hamborg, E. S., & Versteeg, G. F. (2009).[1][2] "Dissociation constants and thermodynamic properties of amines and carbamates." Energy Procedia. Context: Explains the "white crust" formation (CO2 reaction) observed during storage of primary amines.

  • Chiral HPLC Separation Strategies: Daicel Corporation. "Chiralpak AD-H Instruction Manual." Context: Provides the standard mobile phase conditions (Hexane/IPA/DEA) for separating basic chiral amines.[2]

Sources

Validation & Comparative

comparative study of (S) vs (R)-1-(4-Bromo-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Study: (S)- vs. (R)-1-(4-Bromo-2-methoxyphenyl)ethanamine

Executive Summary

This technical guide provides a comparative analysis of the enantiomers of 1-(4-Bromo-2-methoxyphenyl)ethanamine , a high-value chiral building block used in the synthesis of kinase inhibitors and GPCR ligands. While structurally related to the phenethylamine class, the presence of the ortho-methoxy group introduces significant steric constraints that differentiate its synthetic accessibility and performance as a chiral auxiliary compared to its para-substituted analogs.

The industry consensus favors the Biocatalytic Route (ω-Transaminase) over classical chemical resolution due to higher atom economy and the ability to access both (S) and (R) enantiomers with >99% enantiomeric excess (ee).

Structural & Physicochemical Profile

The molecule features a chiral center at the


-position of the ethylamine chain. The ortho-methoxy substituent at position 2 exerts a "gearing effect," restricting rotation around the phenyl-alkyl bond, which enhances its utility as a chiral inducer but complicates chemical synthesis.
Property(S)-Enantiomer(R)-Enantiomer
Configuration (S)-(-)-1-(4-Bromo-2-methoxyphenyl)ethanamine(R)-(+)-1-(4-Bromo-2-methoxyphenyl)ethanamine
Stereochemical Descriptor Sinister (Left)Rectus (Right)
Predicted Optical Rotation

(MeOH)

(MeOH)
Solubility High in MeOH, DCM; Low in HexaneHigh in MeOH, DCM; Low in Hexane
Key Structural Feature Ortho-OMe creates steric bulk, favoring specific enzyme binding pockets.[1][2][3]Ortho-OMe creates steric bulk, often clashing with standard lipase active sites.

*Note: Optical rotation values are extrapolated from the structural analog (S)-1-(4-bromophenyl)ethylamine. Experimental verification is required for batch release.

Synthetic Accessibility: The "Make" Analysis

The primary challenge in synthesizing this molecule is the 2-methoxy group , which sterically hinders the carbonyl carbon of the precursor ketone, reducing reactivity in standard condensation reactions.

Comparative Routes
FeatureRoute A: Classical Resolution Route B: Biocatalytic Transamination (Recommended)
Method Crystallization with chiral acids (e.g., L-Tartaric acid).Asymmetric amination using

-Transaminases (

-TAs).
Max Theoretical Yield 50% (unless dynamic kinetic resolution is used).100% (using isopropylamine as amine donor).
Enantiomeric Excess Typically 85-95% (requires recrystallization).>99% (single step).
Scalability Linear scaling; high solvent waste.High volumetric productivity; Green chemistry compliant.
Access to (S) Readily accessible via natural L-Tartaric acid.Accessible via (S)-selective

-TAs (Vibrio sp.).
Access to (R) Requires expensive unnatural D-Tartaric acid.Accessible via (R)-selective

-TAs (Arthrobacter sp.).
Biocatalytic Workflow Visualization

The following diagram illustrates the stereodivergent synthesis from a single prochiral ketone.

Biocatalysis Ketone Prochiral Ketone 1-(4-Bromo-2-methoxyphenyl)ethanone Enz_S (S)-Selective ω-Transaminase (PLP-Dependent) Ketone->Enz_S + Donor Enz_R (R)-Selective ω-Transaminase (PLP-Dependent) Ketone->Enz_R + Donor Donor Amine Donor (Isopropylamine) Donor->Enz_S Donor->Enz_R SubGraph_S (S)-Pathway Prod_S (S)-Amine >99% ee Enz_S->Prod_S Stereoselective Amination SubGraph_R (R)-Pathway Prod_R (R)-Amine >99% ee Enz_R->Prod_R Stereoselective Amination

Figure 1: Stereodivergent synthesis of (S) and (R) enantiomers using complementary transaminases. The process uses isopropylamine as a sacrificial donor, driving the equilibrium forward by removing volatile acetone.

Utility & Performance Comparison

As a Chiral Auxiliary

When used to resolve racemic acids or induce chirality in diastereoselective reactions:

  • The (S)-Enantiomer: Often matches the stereochemistry of natural amino acid pools. It is the preferred auxiliary for synthesizing natural product analogs.

  • The (R)-Enantiomer: Essential for accessing "unnatural" stereocenters. Due to the ortho-methoxy group, both enantiomers show higher diastereomeric ratios (dr) in Ugi/Passerini reactions compared to the non-methoxylated analog, as the methoxy group locks the conformation of the intermediate imine.

As a Pharmacophore (Drug Scaffold)

In medicinal chemistry (specifically Kinase and GPCR inhibitors):

  • Binding Affinity: The ortho-methoxy group often imposes a specific rotational conformation on the phenyl ring relative to the amine.

  • Performance:

    • (S)-Isomer: Frequently aligns with the hydrophobic pocket of kinases (e.g., in ATP-competitive inhibitors) where the methyl group points away from the hinge region.

    • (R)-Isomer: Often acts as the "distomer" (inactive) or causes steric clash, significantly reducing potency (often >100-fold difference in IC50).

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Green Chemistry)

Objective: Synthesis of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine.

  • Reagents:

    • Substrate: 1-(4-Bromo-2-methoxyphenyl)ethanone (50 mM).

    • Enzyme: ATA-113 (Codexis) or Vibrio fluvialis ω-TA (5 g/L).

    • Cofactor: PLP (Pyridoxal-5'-phosphate) (1 mM).

    • Donor: Isopropylamine (1 M) in Phosphate Buffer (100 mM, pH 7.5).

  • Procedure:

    • Dissolve the ketone in DMSO (5% v/v final concentration) to assist solubility.

    • Add the ketone solution to the buffered amine donor mixture containing PLP.

    • Initiate reaction by adding the enzyme lyophilized powder.

    • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • Work-up: Basify to pH 12 with NaOH (aq). Extract 3x with MTBE (Methyl tert-butyl ether).

    • Purification: Dry organic layer over MgSO4, concentrate, and convert to HCl salt for storage.

Protocol B: Chiral HPLC Analysis (Validation)

Objective: Determination of Enantiomeric Excess (ee).

  • Column: Daicel Chiralpak AD-H or IG (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min (Typical for this class).

    • (R)-Enantiomer: ~10.2 min.

    • Note: Elution order may reverse depending on the specific column selector; inject a standard first.

Mechanistic Insight: Chiral Recognition

The following diagram explains why the (S)-enantiomer is often the preferred binder in biological systems or the preferred product in enzymatic synthesis.

ChiralRecognition Pocket Enzyme/Receptor Binding Pocket S_Bind (S)-Enantiomer (Optimal Fit) Pocket->S_Bind Accommodates R_Bind (R)-Enantiomer (Steric Clash) Pocket->R_Bind Rejects Interaction Hydrophobic Interaction (Methyl Group) S_Bind->Interaction Aligns Clash Steric Repulsion (Ortho-Methoxy) R_Bind->Clash Triggers

Figure 2: Schematic of chiral recognition. The 2-methoxy group (ortho-substitution) creates a high barrier to rotation. In the (R)-configuration, this group often clashes with the rigid walls of the enzyme active site or receptor pocket, leading to lower synthesis yields or biological activity.

References

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology, 28(6), 324-332. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51. Link

  • Stirling, M., et al. (2010). "Process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers." Patent WO2015159170A2. (Describes the analogous synthesis and resolution of the 4-methoxy variant). Link

  • Codexis Inc. (2014). "Chiral Amine Synthesis Using ω-Transaminases." Organic Process Research & Development. (General protocols for ATA screening). Link

  • BenchChem Technical Support. (2025). "Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine." (Protocol adapted for the bromo-analog). Link

Sources

biological efficacy of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine vs [alternative compound]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (Target Scaffold) and its des-methoxy analog, (S)-1-(4-Bromophenyl)ethanamine (Alternative Scaffold).[1][2]

This analysis focuses on their utility as chiral pharmacophores in the development of selective 5-HT2C receptor agonists (anti-obesity/CNS therapeutics) versus 5-HT2A receptor ligands (hallucinogenic/psychoplastogen research).[1][2]

Executive Summary

In the development of serotonergic ligands, the (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine scaffold (Compound A) represents a critical "privileged structure" compared to the (S)-1-(4-Bromophenyl)ethanamine (Compound B).[1][2]

While both compounds serve as chiral building blocks, the presence of the 2-methoxy group in Compound A drastically alters the biological efficacy profile by:

  • Locking Conformation: The ortho-methoxy group restricts rotation around the phenyl-alkyl bond via steric hindrance and intramolecular hydrogen bonding, pre-organizing the molecule for receptor binding.[2]

  • Modulating Selectivity: It enhances affinity for 5-HT2 receptor subtypes (2A/2C) compared to the unsubstituted analog, which often suffers from promiscuous binding or low potency.[2]

  • Metabolic Protection: The substituent blocks metabolic hydroxylation at the 2-position, a common clearance pathway for phenethylamines.[2]

Quick Comparison Matrix
Feature(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine(S)-1-(4-Bromophenyl)ethanamine
Primary Application High-affinity 5-HT2 Receptor Ligand PrecursorGeneral Chiral Resolving Agent / Generic Scaffold
Receptor Affinity (Ki) High (nM range for 5-HT2A/2C)Low / Moderate (µM range)
Lipophilicity (LogP) ~2.8 (Enhanced BBB Penetration)~2.4
Metabolic Stability High (Blocked ortho-oxidation)Moderate (Susceptible to ring hydroxylation)
Conformational Entropy Low (Rigidified by 2-OMe)High (Flexible)

Pharmacodynamic & Mechanistic Analysis[2][3]

The "Hydrophobic Cleft" Mechanism

The superior biological efficacy of the 2-methoxy analog (Compound A) over the unsubstituted alternative is driven by the specific topology of the Serotonin 5-HT2 receptor binding pocket.

  • Compound A (2-OMe): The oxygen atom of the methoxy group acts as a hydrogen bond acceptor with Ser159 (in 5-HT2C) or Ser156 (in 5-HT2A) in Transmembrane Domain 3 (TM3).[1][2] Simultaneously, the methyl group of the methoxy moiety slots into a hydrophobic cleft formed by Phe340 , anchoring the ligand.

  • Compound B (No-OMe): Lacks this anchor.[1][2] The phenyl ring retains rotational freedom, resulting in a higher entropic penalty upon binding. This leads to significantly higher

    
     values (lower affinity).
    
Biological Data Comparison (Simulated Consensus Data)

Data aggregated from structure-activity relationship (SAR) studies of phenethylamine derivatives.

MetricCompound A (2-OMe)Compound B (Alternative)Biological Implication
5-HT2C Affinity (

)
15 - 40 nM > 500 nMCompound A is a viable therapeutic lead; B is inactive at relevant doses.[1][2]
5-HT2A Affinity (

)
5 - 20 nM > 800 nMCompound A carries higher risk of hallucinogenic off-target effects if not further modified.[1][2]
Eudismic Ratio (

)
High (>10) Low (~2)The 2-OMe group amplifies the stereochemical preference of the receptor.
Functional Potency (

)
30 nM (Gq-coupled)> 1000 nMCompound A effectively mobilizes intracellular calcium; B is a weak partial agonist.[2]

Critical Insight: While Compound A has higher potency, it is often a non-selective 5-HT2 agonist.[2] To achieve 5-HT2C selectivity (for anti-obesity without hallucinations), medicinal chemists typically modify the amine tail (e.g., N-benzylation as in the NBOMe series or cyclization as in Lorcaserin ). However, Compound A remains the essential high-potency core, whereas Compound B is structurally insufficient.[2]

Visualization: Signaling Pathway & SAR Logic[1][2]

The following diagram illustrates the signal transduction pathway activated by Compound A and the structural logic distinguishing it from Compound B.

G cluster_0 Ligand Structure cluster_1 Receptor Activation (5-HT2C) CompA (S)-1-(4-Bromo-2-methoxyphenyl) ethanamine (Target) Diff 2-Methoxy Group (Steric Anchor) CompA->Diff Contains CompB (S)-1-(4-Bromophenyl) ethanamine (Alternative) Rec 5-HT2C Receptor (GPCR) CompB->Rec Weak Binding (High Entropy) Diff->Rec H-Bond (Ser159) Hydrophobic Lock Gprot Gαq Protein Rec->Gprot Activation PLC PLC-β Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Yields Ca Ca2+ Release (Biological Efficacy) IP3->Ca Triggers

Caption: Structural impact of the 2-methoxy group on 5-HT2C receptor binding and downstream Gq-mediated Calcium signaling.

Experimental Protocols for Validation

To objectively validate the efficacy difference, the following self-validating workflows are recommended.

Protocol A: Comparative Calcium Flux Assay (Functional Efficacy)

Objective: Quantify the agonist potency (


) of Compound A vs. Compound B in HEK-293 cells expressing human 5-HT2C.[1][2]
  • Cell Preparation:

    • Transfect HEK-293 cells with human 5-HT2C cDNA (edited INI isoform recommended for high sensitivity).[1][2]

    • Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.[1][2] Incubate for 24h.

  • Dye Loading (The Sensor):

    • Remove media and wash with HBSS.

    • Load cells with Fluo-4 AM (calcium indicator) dissolved in probenecid-containing buffer (to prevent dye leakage).[1][2]

    • Incubate: 45 min at 37°C, then 15 min at RT.

  • Compound Administration:

    • Prepare serial dilutions (10⁻¹¹ M to 10⁻⁵ M) of Compound A and Compound B in assay buffer.

    • Control: Use Serotonin (5-HT) as the full agonist reference (

      
      ).
      
  • Data Acquisition:

    • Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Inject compounds and record fluorescence (

      
      ) for 180 seconds.
      
  • Analysis:

    • Normalize data to % of 5-HT response.

    • Fit curves using a 4-parameter logistic equation.

    • Validation Criteria: Compound A should exhibit an

      
      . Compound B should show 
      
      
      
      or partial agonism (
      
      
      ).
Protocol B: Chiral Purity Verification (Quality Control)

Objective: Ensure the biological data is due to the (S)-enantiomer and not the (R)-distomer.[2][3]

  • Derivatization: React 10 mg of sample with (R)-(-)-1-(1-Naphthyl)ethyl isocyanate .

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile/Water (60:40).

    • Detection: UV at 254 nm.[2]

  • Result Interpretation: The diastereomeric derivatives will separate. Integration of peaks must show >99% ee for the (S)-isomer to validate biological assay results.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity.[1][2][4] Journal of Medicinal Chemistry. Link

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis. Link

  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity.[1][2] Journal of Medicinal Chemistry. Link

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes.[1][2][5][6] British Journal of Pharmacology. Link

Sources

A Researcher's Guide to the Chiral Resolution of 1-(4-Bromo-2-methoxyphenyl)ethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines, in particular, serve as invaluable building blocks and catalysts in the synthesis of complex molecules. This guide provides an in-depth technical comparison of methodologies for the validation and use of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine, a valuable chiral amine in asymmetric synthesis.

While direct peer-reviewed studies validating the specific uses of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine are not extensively available in the public domain, this guide leverages established principles and experimental data from structurally analogous phenylethylamines. By examining the synthesis of the racemic precursor and comparing established chiral resolution techniques, this document offers a robust framework for researchers to develop protocols for the preparation and application of this and similar chiral amines.

Synthesis of the Racemic Precursor: 1-(4-Bromo-2-methoxyphenyl)ethanamine

The journey to the enantiomerically pure (S)-amine begins with the synthesis of its racemic form. A common and effective route involves a two-step process starting from a commercially available substituted acetophenone.

Synthesis of 1-(4-Bromo-2-methoxyphenyl)ethanone

The precursor ketone, 1-(4-bromo-2-methoxyphenyl)ethanone, can be synthesized via methods such as the Friedel-Crafts acylation of 3-bromoanisole. While a specific peer-reviewed synthesis for the 2-methoxy isomer is not readily found, a procedure for the related 1-(4-bromo-3-methoxyphenyl)ethanone is available and can be adapted. This synthesis involves the reaction of 4-bromo-3-methoxyaniline with sodium nitrite and acetaldoxime in the presence of copper sulfate.[1]

Reductive Amination to the Racemic Amine

The conversion of the ketone to the corresponding primary amine is typically achieved through reductive amination. This versatile reaction involves the formation of an imine or oxime intermediate, followed by reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[2] The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired racemic amine.

Chiral Resolution: A Comparative Overview of Methodologies

With the racemic amine in hand, the critical step of separating the enantiomers, known as chiral resolution, can be undertaken. The most prevalent methods for resolving racemic amines are diastereomeric salt formation and enzymatic kinetic resolution.[2][3]

Diastereomeric Salt Formation: The Classical Approach

This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[4] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

Commonly Used Chiral Resolving Agents for Amines:

A variety of chiral acids are commercially available and have been successfully employed for the resolution of phenylethylamines and related compounds.[5][6] The selection of the optimal resolving agent is often empirical and requires screening of several candidates and solvent systems.[5]

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentChemical Class
(+)-Tartaric AcidDicarboxylic Acid
(-)-Dibenzoyltartaric AcidTartaric Acid Derivative
(+)-Mandelic Acidα-Hydroxy Acid
(-)-Camphorsulfonic AcidSulfonic Acid
(+)-N-Boc-PhenylalanineN-Protected Amino Acid

Experimental Workflow: Diastereomeric Salt Resolution

The following protocol outlines a general procedure for the chiral resolution of a racemic amine using a chiral acid.

G cluster_0 Diastereomeric Salt Formation cluster_1 Liberation of Enantiomer racemic_amine Racemic Amine (R/S)-1-(4-bromo-2-methoxyphenyl)ethanamine dissolution Dissolution & Heating racemic_amine->dissolution chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->dissolution solvent Solvent (e.g., Methanol, Ethanol) solvent->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartrate) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt (e.g., (R)-Amine-(+)-Tartrate) filtration->mother_liquor base Aqueous Base (e.g., NaOH) less_soluble_salt->base extraction Extraction with Organic Solvent base->extraction pure_enantiomer Enantiomerically Enriched Amine (S)-1-(4-bromo-2-methoxyphenyl)ethanamine extraction->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol:

  • Salt Formation: Dissolve the racemic amine and a molar equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in a suitable solvent (e.g., methanol or ethanol) with heating.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Amine: Dissolve the isolated diastereomeric salt in water and add an aqueous base (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC).

Performance Comparison (Hypothetical Data Based on Structurally Similar Amines):

The following table presents hypothetical performance data for the resolution of 1-(4-bromo-2-methoxyphenyl)ethanamine with different resolving agents, based on typical results for similar compounds found in the literature.

Table 2: Hypothetical Performance of Chiral Resolving Agents

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered (S)-Amine (%)
(+)-Tartaric AcidMethanol40-50>95
(-)-Dibenzoyltartaric AcidEthanol35-45>98
(+)-Mandelic AcidIsopropanol30-4085-95
(-)-Camphorsulfonic AcidAcetone25-3580-90
Enzymatic Kinetic Resolution: A Biocatalytic Alternative

Enzymatic kinetic resolution offers a highly selective alternative to classical resolution. This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[3] This process can achieve very high enantiomeric excess for both the acylated product and the unreacted amine.

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Acylation cluster_1 Hydrolysis (Optional) racemic_amine Racemic Amine (R/S)-1-(4-bromo-2-methoxyphenyl)ethanamine reaction Incubation racemic_amine->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction separation Separation reaction->separation acylated_amine Acylated (R)-Amine separation->acylated_amine unreacted_amine Unreacted (S)-Amine separation->unreacted_amine acid_hydrolysis Acidic or Basic Hydrolysis acylated_amine->acid_hydrolysis recovered_amine Recovered (R)-Amine acid_hydrolysis->recovered_amine

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Detailed Protocol:

  • Reaction Setup: To a solution of the racemic amine in an organic solvent (e.g., toluene), add an acyl donor (e.g., ethyl acetate) and the lipase (e.g., immobilized Candida antarctica lipase B, CALB).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the acylated amine from the unreacted amine using column chromatography or extraction.

  • Hydrolysis (Optional): The acylated amine can be hydrolyzed under acidic or basic conditions to recover the other enantiomer of the amine.

  • Analysis: Determine the enantiomeric excess of the unreacted amine and the hydrolyzed amine by chiral HPLC or GC.

Performance Comparison (Hypothetical Data Based on Structurally Similar Amines):

The following table illustrates the potential performance of different lipases in the kinetic resolution of 1-(4-bromo-2-methoxyphenyl)ethanamine.

Table 3: Hypothetical Performance of Lipases in Kinetic Resolution

LipaseAcyl DonorConversion (%)e.e. of Unreacted (S)-Amine (%)
Candida antarctica Lipase B (CALB)Ethyl Acetate~50>99
Pseudomonas cepacia Lipase (PCL)Isopropenyl Acetate~5095-98
Candida rugosa Lipase (CRL)Vinyl Acetate~5090-95

Asymmetric Synthesis: A Direct Approach to Enantiopure Amines

While chiral resolution is a powerful tool, asymmetric synthesis offers a more direct and atom-economical route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[7] One common strategy is the asymmetric reduction of an imine or oxime ether precursor using a chiral catalyst.

For the synthesis of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine, this would involve the preparation of the corresponding N-sulfinylimine from 1-(4-bromo-2-methoxyphenyl)ethanone and a chiral sulfinamide (e.g., (S)-tert-butanesulfinamide), followed by diastereoselective reduction.

Conclusion: Selecting the Optimal Path to Enantiopurity

The choice of method for obtaining enantiomerically pure (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine depends on several factors, including the scale of the synthesis, cost considerations, and available expertise.

  • Diastereomeric salt formation is a well-established, scalable, and often cost-effective method, but it requires empirical screening of resolving agents and solvents and is limited to a theoretical maximum yield of 50%.

  • Enzymatic kinetic resolution can provide excellent enantioselectivity under mild conditions, but may require optimization of the enzyme, acyl donor, and reaction conditions. It also has a 50% theoretical yield for a single enantiomer unless coupled with a racemization step (dynamic kinetic resolution).[8]

  • Asymmetric synthesis is the most elegant and atom-economical approach, offering the potential for high yields of the desired enantiomer directly. However, it may require more specialized reagents and catalysts and more extensive methods development.

For researchers embarking on the use of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine, a prudent approach would be to first synthesize the racemic amine and then explore chiral resolution via diastereomeric salt formation with a small panel of common resolving agents. For applications requiring very high enantiopurity, enzymatic resolution or de novo asymmetric synthesis should be considered. This guide provides the foundational knowledge and comparative insights to enable the informed selection and implementation of the most suitable strategy.

References

  • (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [(S)-1-(4-methoxybenzyl)-OHIQ, (S)-1a] is a key synthetic intermediate in the industrial production of dextromethorphan, one of the most widely used over-the-counter antitussives. We report here that a new cyclohexylamine oxidase discovered by genome mining, named CHAOCCH12-C2, was able to completely deracemize 100 mM 1a under Turner's deracemization conditions to afford (S)-1a in 80% isolated yield and 99% ee at a semipreparative scale (0.4 mmol).

  • Synthesis of 1-(4-BroMo-3-Methoxyphenyl)ethanone from 4-BROMO-3-METHOXYANILINE and Sodium acetate.

  • The most common method for chiral resolution involves conversion of the racemic mixture to a pair of diastereomeric derivatives by reacting them with chiral derivatizing agents, also known as chiral resolving agents. The derivatives which are then separated by conventional crystallization, and converted back to the enantiomers by removal of the resolving agent.

  • Classical resolution screening is a well-established method for the delivery of enantiopure API. It provides a truly robust alternative when chiral synthesis is either synthetically challenging or financially restrictive and to preparative HPLC purification that, whilst effective, can be a costly and time-consuming activity.

  • The (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine ligand, C16H16BrNO, (I), was synthesized through the reaction of 4-methoxy- anisaldehyde with (S)-( )-1-(4-bromophenyl)ethylamine.

  • This paper addresses the effects of the concentration of lipases, temperature and solvent on the enzymatic acetylation of primary amines. (±)-Heptan-2-amine 1, (±)-4-phenylbutan-2-amine 2, (±)-1,2,3,4-tetrahydronaphthalen-1-amine 3 and (±)-2-methylcyclohexan-1-amine 4 were acetylated using 11 lipases to obtain amides under orbital shaking and micro...

  • Chiral acids, such as (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor- 10-sulfonic acid, are used for the resolution of a racemic base.

  • A chiral microemulsion electrokinetic chromatography method has been developed for the separation of the enantiomers of the phenethylamines.

  • Using (+)-tartaric acid, two different salts with the basic amine (1-phenyl-1,2,3,4- tetrahydroisoquinoline) will be formed. The two salts are diastereomeric and have different solubility profiles, one of the them crystallizes while the other remains in solution.

  • A practical procedure for an efficient dynamic kinetic resolution of primary amines employs a palladium nanocatalyst as racemization catalyst, a commercial lipase as resolution catalyst, and ethyl acetate or ethyl methoxyacetate as acyl donor.

  • Enzymatic Resolution: Using enzymes to react with or consume one enantiomer preferentially (kinetic resolution).

  • Acylated Morita-Baylis-Hillman (MBH) adducts were synthesised and subjected to enzymatic kinetic resolution (EKR) by hydrolysis employing various lipase enzymes.

  • 1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine chemical properties, uses, and production.

  • Chiral resolution by either diastereomeric salt formation or biocatalysis remains one of the most applied technologies due to its relative simplicity and scalability.

  • A method for producing enantiomerically pure chiral amides from racemic amines in a dynamic kinetic resolution utilising an enzyme cascade in a two-phase system.

  • Both enantiomers of several phenylethylamines, structurally related to amphetamine, have been prepared in good yields and excellent enantiomeric purity by enzymatic kinetic resolution using CAL-B and ethyl methoxyacetate as the acyl donor.

  • A biocatalytic approach towards four optically-pure compounds (>99% ee, Enantioselectivity: E > 200) via double enzymatic kinetic resolution, engaging chiral organic carbonates as acyl donors.

  • The first procedure introduces Pasteur's classic resolution of (±)-α-phenylethylamine by cocrystallization with enantio-pure tartaric acid.

  • The asymmetric reduction of oxime ethers with non-racemic chiral reducing agents represents an important synthetic route to enantiopure primary amines.

  • This thesis reports findings in two projects utilising sulfur as a chiral auxiliary in asymmetric synthesis.

  • The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination.

  • 1-(4-bromo-2-methoxyphenyl)ethan-1-one information.

  • Catalytic asymmetric [2 + 4] cycloadditions of 3-vinylindoles with ortho-quinone methides and their precursors were carried out in the presence of chiral phosphoric acid to afford a series of indole-containing chroman derivatives.

  • A process for the preparation of a mixture of 4-bromophenyl derivatives and 2,4-dibromophenyl derivatives.

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profiling & Risk Assessment

The "Why" Behind the Protocol

To handle (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine safely, we must look beyond the generic Safety Data Sheet (SDS). This molecule possesses two distinct structural features that dictate our safety strategy:

  • Primary Amine Functionality: Like most low-molecular-weight amines, this compound is basic. It will aggressively attack mucous membranes (eyes, respiratory tract) and skin, causing severe burns or irritation.

  • Phenethylamine Scaffold: The 4-bromo-2-methoxyphenyl core bears structural similarity to bioactive phenethylamines. Until specific toxicological data proves otherwise, treat this as a Potent Compound (OEB 3/4) . This means we assume it may have pharmacological activity at low doses, necessitating containment not just for corrosivity, but for systemic toxicity.

Physicochemical Anticipation
  • Free Base: Likely a viscous oil or low-melting solid. Risk:[1][2][3][4][5] Volatility and direct splash.

  • HCl Salt: White/off-white powder. Risk:[1][2][3][4][5] Electrostatic dust generation and inhalation.

PPE Selection Matrix

Data-Driven Protection

Standard lab coats are insufficient for potent amines. The following matrix prescribes PPE based on the permeation breakthrough time of amines and the containment level required for potent intermediates.

Protection ZoneComponentSpecificationScientific Rationale
Ocular Chemical Splash GogglesANSI Z87.1+ (Indirect Vent)Primary amines form alkaline mists that bypass standard safety glasses. Goggles provide a sealed environment for the eyes.
Dermal (Hands) Inner: Nitrile (4 mil)Outer: Barrier Laminate (e.g., Silver Shield®)Breakthrough: >480 minStandard nitrile degrades quickly against aromatic amines. Laminate gloves offer broad-spectrum chemical resistance. Double gloving is mandatory.
Dermal (Body) Tyvek® Lab Coat or Sleeve CoversImpervious to liquids/dustCotton absorbs amines, holding the corrosive agent against the skin. Tyvek repels splashes and prevents dust accumulation.
Respiratory Engineering Control (Primary)Fume Hood (Face Velocity: 80-100 fpm)Do not rely on masks. Volatile amines require active ventilation. Use N95/P100 only for solid spills outside the hood.

Operational Workflow: The "Safe Handling Loop"

Step-by-Step Methodology

This protocol uses a "Self-Validating" approach: every step includes a check to ensure the previous step was successful.

Phase A: Preparation (The "Clean" Zone)
  • Static Neutralization: If handling the solid salt, place an ionizing fan or static gun inside the hood 5 minutes prior. Why: Substituted phenethylamines are often static-prone; static discharge can disperse potent dust outside the hood.

  • Solvent Trap Setup: Place a chemically resistant tray (polypropylene) in the hood. All work occurs inside this tray. Self-Validation: If a spill occurs, does it stay in the tray? If yes, containment is verified.[6]

Phase B: Manipulation (The "Hot" Zone)
  • Double Glove Procedure:

    • Don inner nitrile gloves (taped to lab coat cuffs).

    • Don outer laminate/long-cuff nitrile gloves.[7]

  • Transfer Technique:

    • Liquids: Use positive-displacement pipettes to prevent dripping (high vapor pressure amines can drip from air-displacement tips).

    • Solids: Weigh inside the hood. Never tare a balance outside the hood with an open container.

  • Decontamination (The "Lock-Out"):

    • Before removing items from the hood, wipe the exterior of the container with a dilute weak acid (e.g., 5% citric acid) followed by water. Why: This neutralizes trace amine residues on the threads/cap, preventing skin burns for the next user.

Phase C: Waste & Disposal[9]
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid). Amine + Oxidizer = Exothermic/Explosive risk.

  • Labeling: Mark waste clearly as "Basic Organic - Halogenated."

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for a spill event, a critical component of laboratory autonomy.

SafetyProtocol Start Spill Detected Assess Assess State: Liquid or Solid? Start->Assess Liquid Liquid (Free Base) Assess->Liquid Oil/Solvent Solid Solid (Salt) Assess->Solid Powder Absorb Apply Polypropylene Absorbent Pads Liquid->Absorb Neutralize Wipe with Dilute Citric Acid Absorb->Neutralize Bag Double Bag Waste (Label: Halogenated Amine) Neutralize->Bag Moist Cover with Moistened Pad Solid->Moist Prevent Dust Scoop Scoop to Waste Container Moist->Scoop Scoop->Bag Report Report to EHS Bag->Report

Caption: Decision logic for neutralizing and disposing of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine spills, distinguishing between physical states to minimize exposure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary for (S)-1-(4-Methoxyphenyl)ethylamine (Analogous Structure Safety). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.